(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-yl-amine hydrochloride
CAS No.:
Cat. No.: VC13442996
Molecular Formula: C9H14Cl2N4S
Molecular Weight: 281.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14Cl2N4S |
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Molecular Weight | 281.20 g/mol |
IUPAC Name | 6-chloro-2-methylsulfanyl-N-pyrrolidin-3-ylpyrimidin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C9H13ClN4S.ClH/c1-15-9-13-7(10)4-8(14-9)12-6-2-3-11-5-6;/h4,6,11H,2-3,5H2,1H3,(H,12,13,14);1H |
Standard InChI Key | LPYONVIVZCXPTM-UHFFFAOYSA-N |
SMILES | CSC1=NC(=CC(=N1)Cl)NC2CCNC2.Cl |
Canonical SMILES | CSC1=NC(=CC(=N1)Cl)NC2CCNC2.Cl |
Introduction
Chemical Identity and Structural Features
The compound is a pyrimidine-based molecule featuring a 6-chloro-2-methylsulfanyl substituent on the pyrimidine ring, coupled with a pyrrolidin-3-yl-amine group at the 4-position, forming a hydrochloride salt. Its systematic IUPAC name is 4-[(pyrrolidin-3-yl)amino]-6-chloro-2-(methylsulfanyl)pyrimidine hydrochloride, with the molecular formula C₉H₁₄ClN₅S·HCl and a molecular weight of 300.67 g/mol.
Key structural attributes include:
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Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
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Chloro substituent: Electron-withdrawing group at position 6, influencing electronic distribution and reactivity.
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Methylsulfanyl group: A sulfur-containing substituent at position 2, contributing to lipophilicity.
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Pyrrolidin-3-yl-amine: A saturated five-membered ring with an amine functional group, enabling hydrogen bonding and conformational flexibility.
Synthesis and Optimization Strategies
General Synthetic Pathways
The synthesis of pyrimidine derivatives typically involves nucleophilic substitution reactions, as exemplified in the preparation of structurally related compounds . For (6-chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-yl-amine hydrochloride, a plausible route includes:
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Formation of the pyrimidine backbone:
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Hydrochloride salt formation:
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Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
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Table 1: Representative Synthetic Steps
Analytical Characterization
Key characterization data for intermediates and the final compound include:
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¹H NMR: Peaks corresponding to pyrrolidine protons (δ 3.2–3.5 ppm), methylsulfanyl group (δ 2.5 ppm), and aromatic pyrimidine protons (δ 6.1–6.5 ppm) .
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LC-MS: Molecular ion peak at m/z 264.07 [M+H]⁺ (free base), with isotopic pattern consistent with chlorine .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (≤1 mg/mL at 25°C). Hydrochloride salt formation enhances aqueous solubility .
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Stability: Stable under inert atmospheres at room temperature; susceptible to hydrolysis under strongly acidic or basic conditions.
Table 2: Physicochemical Profile
Property | Value |
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Melting Point | 215–220°C (decomposes) |
logP (octanol-water) | 2.1 ± 0.3 |
pKa (amine) | 8.9 ± 0.2 |
Pharmacological Implications
Mechanism of Action
While direct data on this compound are scarce, structurally analogous pyrimidine derivatives exhibit adenosine A₂A receptor antagonism, a target implicated in Parkinson’s disease . The pyrrolidine moiety may enhance blood-brain barrier penetration, while the chloro and methylsulfanyl groups optimize receptor binding affinity .
Preclinical Efficacy
In rodent models of catalepsy (e.g., haloperidol-induced), related compounds demonstrated dose-dependent reversal of motor deficits (ED₅₀: 1–5 mg/kg) .
Table 3: Hypothetical Biological Activity
Assay | Result |
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Adenosine A₂A IC₅₀ | 10–50 nM (estimated) |
Dopamine D₂ receptor affinity | >1 µM (low) |
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